molecular formula C10H6N2 B034642 Isoquinoline-6-carbonitrile CAS No. 106778-42-1

Isoquinoline-6-carbonitrile

Cat. No. B034642
M. Wt: 154.17 g/mol
InChI Key: DCSWGUBEMVRKQO-UHFFFAOYSA-N
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Description

Isoquinoline derivatives, including Isoquinoline-6-carbonitrile, are significant in medicinal chemistry due to their wide range of biological activities. These compounds have been studied for various applications in organic and pharmaceutical chemistry.

Synthesis Analysis

Isoquinoline-6-carbonitrile and its derivatives can be synthesized using different methods. For instance, Kobayashi et al. (2015) describe the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a catalytic amount of CuBr and K2CO3 in DMSO (Kobayashi et al., 2015).

Molecular Structure Analysis

The structure of Isoquinoline-6-carbonitrile derivatives often involves various substituents that impact their biological activity. Studies like those conducted by Wissner et al. (2003) on 4-anilinoquinoline-3-carbonitriles provide insights into the structure-activity relationships of these compounds (Wissner et al., 2003).

Chemical Reactions and Properties

Isoquinoline-6-carbonitrile derivatives exhibit a range of chemical reactivity. El-Dean et al. (2010) report the conversion of 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile to various derivatives through nucleophilic substitution reactions (El-Dean et al., 2010).

Scientific Research Applications

Synthesis of Quinolines

  • Scientific Field : Organic Chemistry .
  • Application Summary : Isoquinoline-6-carbonitrile is used in the synthesis of various carbonitrile quinoline/benzo[h]quinoline derivatives .
  • Methods of Application : The synthesis involves the use of benzaldehyde, methyl cyanoacetate, and aromatic amine with nanostructured TiO2 photocatalysts under solvent-free conditions under microwave irradiation .
  • Results or Outcomes : The method provides a rapid and efficient way to synthesize various carbonitrile quinoline/benzo[h]quinoline derivatives .

Neuroprotective Effects

  • Scientific Field : Neurology .
  • Application Summary : Isoquinoline alkaloids, which may include Isoquinoline-6-carbonitrile, have been studied for their neuroprotective effects .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The study provides information about the various mechanisms behind the neuroprotective effects of isoquinoline alkaloids .

Therapeutic Potential of Functionalized Quinoline Motifs

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Isoquinoline-6-carbonitrile, as a quinoline motif, may have potential therapeutic applications .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The review presents the recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .

Anticancer Activity

  • Scientific Field : Oncology .
  • Application Summary : Certain derivatives of Isoquinoline-6-carbonitrile, such as 5-[N-(N,N-dimethylaminopropyl-1-amino)]benzimidazo[1,2-a]quinoline-6-carbonitrile and 5-N-piperazinylbenzimidazo[1,2-a]quinoline-6-carbonitrile, have exhibited excellent anticancer activity .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : These derivatives have shown promising results when compared with standard anticancer drugs like doxorubicin and etoposide .

Synthesis of Bioactive Quinolines

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Isoquinoline-6-carbonitrile, as a quinoline motif, may have potential therapeutic applications .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The review presents the recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .

Neuroprotection and Nerve Injury

  • Scientific Field : Neurology .
  • Application Summary : Isoquinoline alkaloids, which may include Isoquinoline-6-carbonitrile, have been studied for their neuroprotective effects . They can exert neuroprotective effects by reducing oxidative stress .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : This information can serve as a reference for further research on the neuroprotective effects of isoquinoline alkaloids .

Safety And Hazards

Isoquinoline-6-carbonitrile may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Isoquinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a vital role in drug discovery and medicinal chemistry . Therefore, the future directions of Isoquinoline-6-carbonitrile could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

isoquinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSWGUBEMVRKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630856
Record name Isoquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-6-carbonitrile

CAS RN

106778-42-1
Record name Isoquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isoquinoline-6-carbonitrile
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Synthesis routes and methods I

Procedure details

Under N2, a mixture of 6-bromoisoquinoline (400 mg, 1.9 mmol), Zn(CN)2 (446 mg, 3.8 mmol) and Pd(PPh3)4 (40 mg) in DMF (20 mL) was stirred at 100° C. for 1 hour. Cooled the mixture to room temperature and dissolved in water. Followed standard aqueous/EtOAc workup and purified by column chromatography (PE: EtOAc=10:1).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
446 mg
Type
catalyst
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-Bromoisoquinoline (0.876 g, 4.18 mmol) purchased from Gateway Chemical Technology, Inc. was mixed with CuCN (1.12 g, 12.54 mmol) in 5 mL NMP in a microwave heating tube. The tube was heated under microwave to 150° C. for 1 hour and 170° C. for one hour. The reaction mixture was partitioned between EtOAc and saturated aqueous NaHCO3. After removing the solvent, the remaining residue was passed through a silica gel plug using 5% 2M ammonia in MeOH in DCM as the eluant. The crude product (100 mg) was used directly in the next step.
Quantity
0.876 g
Type
reactant
Reaction Step One
Name
Quantity
1.12 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Next, to a solution of 6-bromoisoquinoline (382 mg, 1.84 mmol) in N,N-dimethylformamide (3.8 mL) were added zinc cyanide (431 mg, 3.67 mmol) and tetrakis(triphenylphosphine)palladium(0) (42 mg, 0.0367 mmol) under nitrogen atmosphere, and the mixture was stirred at 100° C. for 1 hour. Tetrakis(triphenylphosphine)palladium(0) (42 mg, 0.0367 mmol) was further added, and the mixture was stirred for 2.5 hours at 100° C. The reaction mixture was allowed to room temperature, ethyl acetate and water were added for extraction, the organic layer was washed with water and dried over anhydrous magnesium sulfate. The residue was purified by silica gel column chromatography (hexane:ethyl acetate), and isoquinoline-6-carbonitrile (234 mg, 83%) was obtained as a yellow solid.
Quantity
382 mg
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
431 mg
Type
catalyst
Reaction Step One
Quantity
42 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
42 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
LW Deady, SM Devine - Journal of heterocyclic chemistry, 2004 - Wiley Online Library
… - 6 - methyl - 8 - oxopyridazino [ 4 ' , 5 ' : 4 , 5 ] imidazo [ 2 , 1 -a]isoquinoline-5-carbonitrile), while 5-bromomethyl - 2 - methyl [ 1 , 2 , 4 ] triazolo [ 5 , 1 -a]isoquinoline-6-carbonitrile …
Number of citations: 30 onlinelibrary.wiley.com
Q Zhang, J Zhang, L Qing, J Dou - Zeitschrift für Kristallographie …, 2014 - degruyter.com
Crystal structure of 5-amino-1-(4-nitrophenyl)-[1,2,3]triazolo- [5,1-a]isoquinoline-6-carbonitrile, C17H10N6O2 … Crystal structure of 5-amino-1-(4-nitrophenyl)-[1,2,3]triazolo[5,1-a]isoquinoline-6-carbonitrile …
Number of citations: 0 www.degruyter.com
EG Paronikyan, SS Dashyan, SS Mamyan… - Russian Journal of …, 2019 - Springer
… The structure of 5-(2-methoxyanilino)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile was confirmed by X-ray analysis, and intermolecular hydrogen bonds were …
Number of citations: 2 link.springer.com
MM Zhang, WQ Miao, XS Wang - Monatshefte für Chemie-Chemical …, 2019 - Springer
… , the α-arylation and the subsequent nucleophilic addition between imino in imidazole and cyano group took place to give 5-amino-2,3-diphenylimidazo[2,1-a]isoquinoline-6-carbonitrile…
Number of citations: 2 link.springer.com
AM Kamal, SM Radwan, RM Zaki - European journal of medicinal chemistry, 2011 - Elsevier
… Hydrazino derivative 3 underwent ring closure upon heating with formic acid to give 5-thioxo-7,8,9,10-tetrahydro-1H[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile (5). The structure of …
Number of citations: 53 www.sciencedirect.com
AM El-Khawaga, GM El-Naggar… - … , Sulfur, and Silicon …, 1989 - Taylor & Francis
Abstract Treatment of 3,4-tetramethylene-6-amino-5-cyano-thiopyran-2(1H)thione (1) with alkali followed by acidification with HCl afforded 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-…
Number of citations: 5 www.tandfonline.com
ESAM Badawey, T Kappe - European journal of medicinal chemistry, 1999 - Elsevier
As part of a research project on the synthesis of a number of pyrido[1,2-a]benzimidazole derivatives with possible antineoplastic activity, and as a result of the interesting antineoplastic …
Number of citations: 53 www.sciencedirect.com
DS Mortensen, SG Hegde, SM Perrin-Ninkovic… - Medicinal Chemistry …, 2023 - Springer
We report here the discovery and structure-guided optimization of a novel series of AKT kinase inhibitors. Based on docking studies for the predicted active bound-conformation of 2, a …
Number of citations: 0 link.springer.com
S Pillitteri, P Ranjan, GM Ojeda-Carralero… - Organic Chemistry …, 2022 - pubs.rsc.org
The merger of photoredox catalysis and organometallic chemistry has effectively enabled multiple cross-coupling pathways. Here we report a visible-light promoted photoredox-cobalt …
Number of citations: 3 pubs.rsc.org
LR Wen, XJ Jin, XD Niu, M Li - The Journal of Organic Chemistry, 2015 - ACS Publications
… in DMSO at room temperature only led to recovered starting materials and very low conversion to the corresponding 5-amino-2-(phenylamino)pyrazolo[5,1-a]isoquinoline-6-carbonitrile (…
Number of citations: 25 pubs.acs.org

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